molecular formula C13H17NO7 B13888552 5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol

5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol

Cat. No.: B13888552
M. Wt: 299.28 g/mol
InChI Key: MCEJVWPYHIIEJJ-UHFFFAOYSA-N
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Description

5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol is an organic compound characterized by its unique structure, which includes a nitromethyl group, a phenylmethoxy group, and three hydroxyl groups attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol typically involves multiple steps. One common method includes the nitration of a precursor compound, such as 2-phenylmethoxyoxane-3,4,5-triol, using fuming nitric acid and acetic anhydride . The reaction conditions must be carefully controlled to ensure the selective nitration of the methyl group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The nitromethyl group can undergo biotransformation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

5-(nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c15-10-11(16)13(17,7-14(18)19)8-21-12(10)20-6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEJVWPYHIIEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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